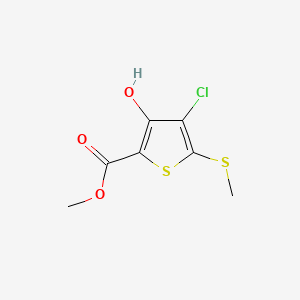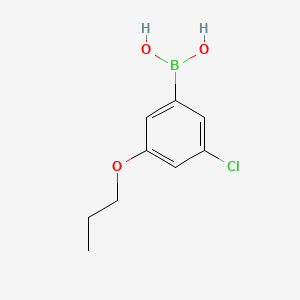
(3-クロロ-5-プロポキシフェニル)ボロン酸
説明
(3-Chloro-5-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BClO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
科学的研究の応用
(3-Chloro-5-propoxyphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Material Science: Used in the synthesis of polymers and other materials with unique properties.
作用機序
Target of Action
The primary target of (3-Chloro-5-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (3-Chloro-5-propoxyphenyl)boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favourable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making (3-Chloro-5-propoxyphenyl)boronic acid a valuable reagent in the field of organic chemistry .
Action Environment
The action of (3-Chloro-5-propoxyphenyl)boronic acid is influenced by several environmental factors. For instance, the reaction conditions for the SM coupling are exceptionally mild and tolerant to various functional groups . Additionally, the low concentration of boronic acid reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
生化学分析
Biochemical Properties
(3-Chloro-5-propoxyphenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. These interactions are essential for the compound’s role in enzyme inhibition, where it can bind to active site serines in enzymes like proteases, thereby inhibiting their activity. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can interact with hydroxamic acids and other Lewis base donors, further expanding its biochemical utility .
Cellular Effects
The effects of (3-Chloro-5-propoxyphenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-Chloro-5-propoxyphenyl)boronic acid can inhibit proteasomes, leading to the accumulation of proteins that would otherwise be degraded. This inhibition can affect cell cycle regulation, apoptosis, and other critical cellular processes .
Molecular Mechanism
At the molecular level, (3-Chloro-5-propoxyphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can form covalent bonds with the active site serines of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for controlled modulation of enzyme activity. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-5-propoxyphenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-5-propoxyphenyl)boronic acid remains stable under inert atmospheric conditions at room temperature. Its activity may diminish over extended periods due to potential degradation . Long-term exposure to (3-Chloro-5-propoxyphenyl)boronic acid in in vitro or in vivo studies has demonstrated sustained enzyme inhibition and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of (3-Chloro-5-propoxyphenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (3-Chloro-5-propoxyphenyl)boronic acid may exhibit toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
(3-Chloro-5-propoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can affect metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, (3-Chloro-5-propoxyphenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The transport and distribution of (3-Chloro-5-propoxyphenyl)boronic acid are critical for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of (3-Chloro-5-propoxyphenyl)boronic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (3-Chloro-5-propoxyphenyl)boronic acid exerts its effects precisely where needed, enhancing its biochemical efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-propoxyphenyl)boronic acid typically involves the reaction of 3-chloro-5-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for (3-Chloro-5-propoxyphenyl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield .
化学反応の分析
Types of Reactions
(3-Chloro-5-propoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the chlorine atom.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the chloro and propoxy substituents.
3-Chlorophenylboronic Acid: Similar structure but without the propoxy group.
5-Propoxyphenylboronic Acid: Similar structure but without the chloro group.
Uniqueness
(3-Chloro-5-propoxyphenyl)boronic acid is unique due to the presence of both chloro and propoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
(3-chloro-5-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWXUQOZAXXFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681558 | |
| Record name | (3-Chloro-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-74-0 | |
| Record name | (3-Chloro-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


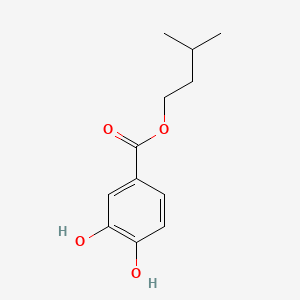
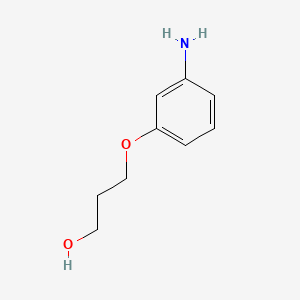
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)

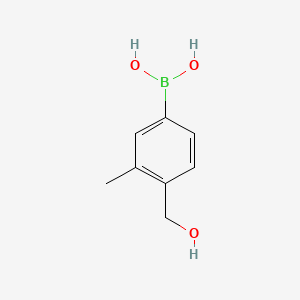

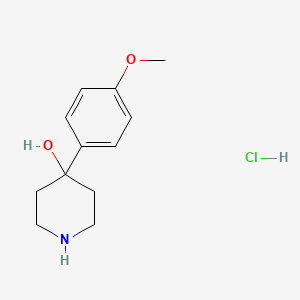
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
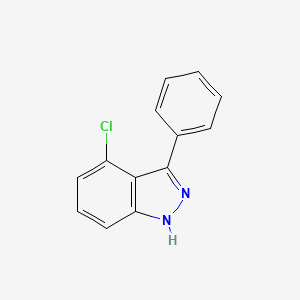
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)


